6-[4-(4-carboxyphenyl)-6-(5-carboxypyridin-2-yl)pyridin-2-yl]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(4-carboxyphenyl)-6-(5-carboxypyridin-2-yl)pyridin-2-yl]pyridine-3-carboxylic acid is a complex organic compound with a unique structure that includes multiple carboxylic acid groups and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(4-carboxyphenyl)-6-(5-carboxypyridin-2-yl)pyridin-2-yl]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of pyridine derivatives with carboxylic acid groups under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
6-[4-(4-carboxyphenyl)-6-(5-carboxypyridin-2-yl)pyridin-2-yl]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The aromatic rings in the compound allow for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
6-[4-(4-carboxyphenyl)-6-(5-carboxypyridin-2-yl)pyridin-2-yl]pyridine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Mechanism of Action
The mechanism of action of 6-[4-(4-carboxyphenyl)-6-(5-carboxypyridin-2-yl)pyridin-2-yl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various receptors and enzymes, influencing biological processes. The exact pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-[4-(4-carboxyphenyl)-6-(5-carboxypyridin-2-yl)pyridin-2-yl]pyridine-3-carboxylic acid stands out due to its unique combination of multiple carboxylic acid groups and pyridine rings. This structure provides distinct chemical properties and reactivity, making it valuable for specialized applications in material science and medicinal chemistry.
Properties
Molecular Formula |
C24H15N3O6 |
---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
6-[4-(4-carboxyphenyl)-6-(5-carboxypyridin-2-yl)pyridin-2-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C24H15N3O6/c28-22(29)14-3-1-13(2-4-14)17-9-20(18-7-5-15(11-25-18)23(30)31)27-21(10-17)19-8-6-16(12-26-19)24(32)33/h1-12H,(H,28,29)(H,30,31)(H,32,33) |
InChI Key |
YZFVOGZUXJGMED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=C2)C3=NC=C(C=C3)C(=O)O)C4=NC=C(C=C4)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.